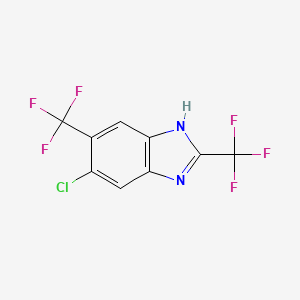

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is a chemical compound . It is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Synthesis Analysis

The synthesis of benzodiazepine derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the benzodiazepine class of compounds . Benzodiazepines are essentially composed of two fused rings: a benzene ring and a diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including “this compound”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

One study focused on the synthesis and crystal structure analysis of derivatives of 1,4-benzodiazepin-2-one. The treatment of certain precursors with alkyl tosylates resulted in compounds with varied alkyl substituents, leading to significant changes in molecular conformation and crystal assembly modes. These alterations influence the materials' properties, demonstrating the compound's utility in studying molecular interactions and structural chemistry (Kravtsov et al., 2012).

Pharmacological Studies

Another area of research is the pharmacological applications of benzodiazepin-2-one derivatives. For instance, studies have investigated the effects of these compounds on GABAA receptor-mediated currents, which are crucial for understanding their potential therapeutic applications in neurology and psychiatry. One compound, phenazepam, and its metabolites have been shown to modulate GABAA receptors, suggesting a method for the therapeutic modulation of these receptors (Kopanitsa et al., 2001).

Anticonvulsant Activity

Research into 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones has identified compounds with significant anticonvulsant properties. The study highlighted the potential of these compounds in developing new treatments for epilepsy and other seizure disorders. One derivative, in particular, was found to have a comparable anticonvulsant action to a reference compound, indicating its potential for further development into a clinical antiepileptic drug (Pavlovsky et al., 2012).

Mecanismo De Acción

While the exact mechanism of action for “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is not specified in the search results, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Propiedades

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRISGWDUGYBGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)

![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)

![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2716563.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)